molecular formula C16H16BrNO2 B112195 Benzyl 4-bromophenethylcarbamate CAS No. 191170-76-0

Benzyl 4-bromophenethylcarbamate

Cat. No.: B112195
CAS No.: 191170-76-0
M. Wt: 334.21 g/mol
InChI Key: WIUKEHNGQSSRHQ-UHFFFAOYSA-N
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Description

Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-bromophenethylcarbamate can be synthesized through a multi-step process involving the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction typically requires reflux conditions and a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromophenethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Benzyl 4-bromophenethylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, related compounds like 4-bromobenzyl isocyanate can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface. This indicates that this compound may have similar electrochemical properties.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUKEHNGQSSRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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